molecular formula C10H8N4O2 B13144801 5-Nitro-[3,4'-bipyridin]-6-amine CAS No. 79739-23-4

5-Nitro-[3,4'-bipyridin]-6-amine

Cat. No.: B13144801
CAS No.: 79739-23-4
M. Wt: 216.20 g/mol
InChI Key: QKKVLWNFZLCFDR-UHFFFAOYSA-N
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Description

5-Nitro-[3,4’-bipyridin]-6-amine is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. The nitro group at the 5-position and the amine group at the 6-position make this compound particularly interesting for various chemical and biological applications. Bipyridines are known for their versatility and are used in a wide range of research fields, including coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-[3,4’-bipyridin]-6-amine typically involves the nitration of a bipyridine precursor followed by amination. One common method is the nitration of 3,4’-bipyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of 5-Nitro-[3,4’-bipyridin]-6-amine may involve large-scale nitration and subsequent purification steps. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, catalytic hydrogenation can be employed to reduce any unwanted by-products, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-[3,4’-bipyridin]-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-[3,4’-bipyridin]-6-amine involves its interaction with specific molecular targets. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also chelate metal ions, disrupting essential metal-dependent processes in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-[3,4’-bipyridin]-6-amine is unique due to the presence of both nitro and amine groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable metal complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

79739-23-4

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

3-nitro-5-pyridin-4-ylpyridin-2-amine

InChI

InChI=1S/C10H8N4O2/c11-10-9(14(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h1-6H,(H2,11,13)

InChI Key

QKKVLWNFZLCFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-]

Origin of Product

United States

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